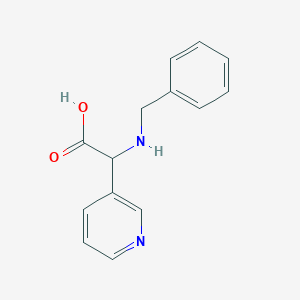

2-(Benzylamino)-2-(pyridin-3-yl)acetic acid

Beschreibung

2-(Benzylamino)-2-(pyridin-3-yl)acetic acid (IUPAC name: 2-(benzylamino)-2-(pyridin-3-yl)acetic acid; CAS: 271583-28-9) is a bifunctional compound featuring a benzylamino group and a pyridin-3-yl moiety attached to an acetic acid backbone. Its molecular formula is C₁₄H₁₄N₂O₂, with a molecular weight of 242.28 g/mol . The compound is characterized by an InChIKey of MMEJWQXNQYGPFT-UHFFFAOYSA-N, reflecting its stereochemical and structural uniqueness. It is commercially available with a purity of ≥90% and is stored at 2–8°C for stability .

Eigenschaften

IUPAC Name |

2-(benzylamino)-2-pyridin-3-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(18)13(12-7-4-8-15-10-12)16-9-11-5-2-1-3-6-11/h1-8,10,13,16H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEJWQXNQYGPFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CN=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-(pyridin-3-yl)acetic acid typically involves the following steps:

Formation of Benzylamine Derivative: Benzylamine is reacted with a suitable precursor to introduce the benzylamino group.

Introduction of Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.

Formation of Acetic Acid Backbone: The final step involves the formation of the acetic acid backbone, often through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylamino)-2-(pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The benzylamino and pyridinyl groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary depending on the specific groups being introduced or replaced.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Benzylamino)-2-(pyridin-3-yl)acetic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Lipophilicity: The benzylamino group in the target compound increases lipophilicity compared to analogues with hydroxyl or unsubstituted amino groups (e.g., 2-((2-hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride) .

- Synthetic Routes : Palladium-catalyzed α-arylation (used for tert-butylphenyl analogue) contrasts with standard peptide coupling or crystallization methods for the target compound .

Pharmacological and Physicochemical Data

Key Observations :

- Water Solubility: The hydrochloride salt of 2-(pyridin-3-yl)acetic acid demonstrates higher solubility than the benzylamino variant, critical for formulation in aqueous systems .

- Biological Relevance: The benzoylamino-phenyl analogue’s antimicrobial activity suggests that substitution patterns on the acetic acid backbone significantly influence bioactivity .

Biologische Aktivität

2-(Benzylamino)-2-(pyridin-3-yl)acetic acid, also referred to as BAC92325, is a synthetic compound notable for its structural features, including a benzylamino group attached to a central acetic acid core and a pyridin-3-yl moiety. This compound has garnered interest in various biological contexts, particularly concerning its neuroprotective and anticancer properties. This article explores the biological activity of BAC92325, emphasizing its mechanisms, efficacy in different biological assays, and potential therapeutic applications.

BAC92325 exists as a dihydrochloride salt, which influences its solubility and bioavailability. The structural formula can be represented as follows:

The biological activity of BAC92325 primarily involves modulation of apoptotic pathways and interaction with cellular signaling mechanisms. Key mechanisms include:

- Neuroprotection : BAC92325 has been shown to increase the Bcl-2/Bax ratio, promoting an anti-apoptotic state in neuronal cells. This effect is crucial for protecting against neurodegenerative conditions.

- Cell Cycle Regulation : Studies indicate that BAC92325 induces G2/M cell cycle arrest in cancer cells, leading to apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2.

Neuroprotective Effects

In vitro studies have demonstrated that BAC92325 protects neurons from apoptosis induced by various stressors. For instance, it has been reported to maintain neuronal viability significantly under conditions that typically induce cell death.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 1 | 85 |

| 3 | 90 |

| 10 | 95 |

Anticancer Activity

BAC92325 exhibits potent anticancer properties across several cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.5 |

| A549 | 0.7 |

| MDA-MB-231 | 1.0 |

These results suggest that BAC92325 is particularly effective against cervical and lung cancer cells but shows reduced potency against breast cancer cells.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study using human induced pluripotent stem cell-derived neurons, BAC92325 demonstrated significant neuroprotective effects against etoposide-induced apoptosis, maintaining up to 80% neuronal viability at concentrations as low as 100 nM . The compound's ability to modulate apoptotic pathways was confirmed through increased expression of Bcl-2 and activation of autophagy markers.

Case Study 2: Anticancer Efficacy

In preclinical trials assessing the anticancer potential of BAC92325, it was found to inhibit tumor growth in xenograft models of HeLa and A549 cells. Treatment with BAC92325 led to significant reductions in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.